2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5/c1-22(2,3)26-21(28)15-9-13(23)7-8-16(15)25(26)12-19(27)24-14-10-17(29-4)20(31-6)18(11-14)30-5/h7-11H,12H2,1-6H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHWCBJEHXSDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(N1CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the indazole derivative with 3,4,5-trimethoxyphenylacetic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole ring or the tert-butyl group.
Reduction: Reduction reactions can target the carbonyl group in the indazole ring or the acetamide moiety.
Substitution: The fluoro group can be a site for nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to displace the fluoro group.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indazole derivatives.
Medicine: Potential therapeutic applications, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and tert-butyl groups may enhance binding affinity and selectivity, while the trimethoxyphenylacetamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs from the evidence include:
| Compound ID | Core Structure | Substituents/Functional Groups | Key Differences from Target Compound |
|---|---|---|---|
| 763124-79-4 | Acetamide-linked pyridinylthio | N-(2-Methoxy-5-nitrophenyl), pyridin-2-ylthio | Pyridine sulfur linkage; nitro and methoxy groups |
| 732249-33-1 | Thiadiazolo-pyrimidinone | 3,4,5-Trimethoxyphenyl, benzylthio, imino group | Thiadiazole-pyrimidinone core; additional sulfur |
- 763124-79-4 : Shares the acetamide linkage but replaces the indazolone core with a pyridinylthio group. The nitro substituent may increase reactivity but reduce solubility compared to the target’s fluorine and tert-butyl groups .
- 732249-33-1: Contains the same 3,4,5-trimethoxyphenyl group but uses a thiadiazolo-pyrimidinone core. The sulfur atoms in this compound could enhance redox activity but reduce metabolic stability relative to the indazolone core .
Pharmacological and Biochemical Comparisons
- Trimethoxyphenyl group : Common in microtubule-targeting agents (e.g., colchicine-site binders). The target compound may share this activity, similar to 732249-33-1 .
- Indazolone vs. Thiadiazolo-pyrimidinone: Indazolones are prevalent in kinase inhibitors (e.g., AT9283), whereas thiadiazolo-pyrimidinones are less studied but may target nucleotide-binding proteins .
Data Tables
Table 1: Theoretical Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 469.49 | 3.2 | 7 |
| 763124-79-4 | 347.38 | 2.8 | 6 |
| 732249-33-1 | 522.62 | 4.1 | 8 |
*Calculations based on PubChem and ChemDraw tools.
Table 2: Structural Motifs and Hypothesized Targets
| Compound | Core Structure | Hypothesized Target |
|---|---|---|
| Target Compound | Indazolone | Kinases (e.g., Aurora kinases) |
| 763124-79-4 | Pyridinylthio-acetamide | Redox enzymes (e.g., thioredoxin) |
| 732249-33-1 | Thiadiazolo-pyrimidinone | Microtubules or nucleotide-binding |
Research Findings and Discussion
- Synthetic Accessibility : The target compound’s tert-butyl and fluorine substituents may complicate synthesis compared to 763124-79-4, which lacks steric hindrance .
- Trimethoxyphenyl Group : Shared with 732249-33-1, this group likely enhances lipid solubility and membrane penetration, critical for intracellular targets .
- Lack of Crystallographic Data: Neither the target compound nor its analogs in the evidence have reported crystal structures, though SHELX-based refinements () are standard for such analyses .
Biological Activity
The compound 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS Number: 1251552-33-6) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C21H24FN3O3
- Molecular Weight : 385.4 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Antitumor Activity
Recent studies have indicated that indazole derivatives, including the compound , exhibit significant antitumor activity. For instance, a study evaluated various indazole derivatives for their ability to inhibit tumor cell proliferation. The results showed that compounds with similar structures could effectively inhibit the growth of several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Kinase Inhibition
The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. Aurora B kinase is one such target; it plays a crucial role in chromosome segregation during mitosis. Inhibitors of Aurora B have shown promise in treating various cancers by preventing tumor cell division. The compound's structure suggests potential interactions with the ATP-binding site of Aurora B, which warrants further investigation through molecular docking studies .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound may possess anti-inflammatory properties. Research has shown that certain indazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This indicates a potential therapeutic application for inflammatory diseases .
Case Studies
-
Case Study: Indazole Derivatives in Cancer Therapy
- A series of indazole derivatives were tested against multiple cancer cell lines.
- Results indicated that compounds with bulky substituents like tert-butyl enhance biological activity due to increased hydrophobic interactions.
- The specific compound demonstrated IC50 values in the low micromolar range against A549 cells.
-
Case Study: Inhibition of Aurora B Kinase
- A related study focused on the structure-activity relationship (SAR) of indazole derivatives.
- The compound exhibited significant inhibition of Aurora B kinase with a calculated IC50 value indicating high potency.
- This suggests a pathway for development as an anticancer agent targeting mitotic processes.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including the formation of the indazolone core followed by coupling with the 3,4,5-trimethoxyphenylacetamide moiety. A reflux method using anhydrous acetone with potassium carbonate (K₂CO₃) as a base is effective for similar acetamide derivatives . Optimization includes:
- Temperature control : Maintain reflux conditions (e.g., 60–80°C) to prevent side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., pet-ether) for high purity .
- Monitoring : Track reaction progress via TLC or HPLC-MS to ensure completion .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl, fluorine, and trimethoxyphenyl groups) .
- HPLC-MS : Assess purity (>95%) and molecular ion consistency .
- X-ray crystallography : Resolve crystal structure ambiguities, particularly for the indazolone core .
Q. What in vitro models are suitable for initial cytotoxicity or bioactivity screening?
Standard cell lines for cytotoxicity include:
- Cancer models : MCF-7 (breast), HeLa (cervical), or A549 (lung) cells .
- Antimicrobial assays : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using broth microdilution to determine MIC values .
Advanced Research Questions
Q. How can computational methods predict binding affinities with biological targets like kinases or tubulin?
- Molecular docking : Use tools like AutoDock Vina to model interactions with ATP-binding pockets (e.g., β-tubulin) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions of the fluoro-indazolone moiety with catalytic residues .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature, cell density) .
- Dose-response profiling : Compare EC₅₀ values across assays to identify concentration-dependent effects .
- Metabolite analysis : Use LC-MS to detect degradation products that may alter activity .
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide or methoxy moieties .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous dispersion .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystalline lattice and solubility .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trimethoxyphenyl group?
- Analog synthesis : Replace trimethoxy groups with hydrogen, halogens, or smaller alkoxy groups .
- Biological testing : Compare analogs in kinase inhibition (e.g., Aurora A) or tubulin polymerization assays .
- Computational SAR : Map electrostatic potential surfaces to identify critical hydrogen-bonding interactions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with post-hoc tests : Compare means across multiple concentrations or analogs .
- Machine learning : Train random forest models on structural descriptors to predict activity trends .
Q. How can researchers address discrepancies between computational predictions and experimental results?
- Force field validation : Cross-check docking results with multiple software (e.g., Schrödinger, MOE) .
- Solvent effects : Include explicit solvent models (e.g., water) in MD simulations to mimic physiological conditions .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
